molecular formula C13H20BNO2 B6174305 4-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethyl]pyridine CAS No. 807611-11-6

4-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethyl]pyridine

Cat. No.: B6174305
CAS No.: 807611-11-6
M. Wt: 233.1
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Description

4-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethyl]pyridine: is a boronic acid derivative with a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethyl]pyridine typically involves the following steps:

  • Boronic Acid Formation: : The starting material, pyridine, is reacted with a boronic acid derivative, such as pinacolborane, under specific conditions to introduce the boronic acid group.

  • Alkylation: : The boronic acid group is then alkylated using an appropriate alkylating agent, such as ethyl bromide, to introduce the ethyl group at the desired position.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be scaled up using reactors designed to handle large volumes of reactants. The reaction conditions would be optimized to ensure high yield and purity, with continuous monitoring and control of temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

4-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethyl]pyridine: can undergo various chemical reactions, including:

  • Oxidation: : The pyridine ring can be oxidized to form pyridine N-oxide.

  • Reduction: : The boronic acid group can be reduced to form boronic esters or boranes.

  • Substitution: : The pyridine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include hydrogen peroxide or m-CPBA (meta-chloroperoxybenzoic acid).

  • Reduction: : Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

  • Substitution: : Nucleophiles such as amines or alcohols can be used, often in the presence of a base.

Major Products Formed

  • Pyridine N-oxide: : Formed through oxidation.

  • Boronic Esters: : Formed through reduction.

  • Substituted Pyridines: : Formed through nucleophilic substitution.

Scientific Research Applications

4-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethyl]pyridine: has several applications in scientific research:

  • Chemistry: : It is used in cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form biaryl compounds.

  • Biology: : It can be used as a building block in the synthesis of bioactive molecules.

  • Industry: : It is used in the production of advanced materials and polymers.

Mechanism of Action

The mechanism by which 4-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethyl]pyridine exerts its effects involves its ability to act as a ligand in coordination chemistry. It can coordinate to metal centers, facilitating various catalytic processes. The molecular targets and pathways involved depend on the specific application, but generally, it interacts with metal catalysts to promote cross-coupling reactions.

Comparison with Similar Compounds

4-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethyl]pyridine: is similar to other boronic acid derivatives, such as phenylboronic acid and ethylboronic acid. its unique structure, with the pyridine ring and the ethyl group, sets it apart in terms of reactivity and application potential.

Similar Compounds

  • Phenylboronic Acid

  • Ethylboronic Acid

  • Pinacolborane

Properties

CAS No.

807611-11-6

Molecular Formula

C13H20BNO2

Molecular Weight

233.1

Purity

95

Origin of Product

United States

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